RO5464466 - 1399767-47-5

RO5464466

Catalog Number: EVT-281765
CAS Number: 1399767-47-5
Molecular Formula: C16H26N2O3S
Molecular Weight: 326.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RO5464466 is an inhibitor of influenza A virus (H1N1) fusion. RO5464466 targeted HA. In cell-based assays involving multiple rounds of virus infection and replication, RO5464466 inhibited an established influenza infection. The overall production of progeny viruses, as a result of the compound's inhibitory effect on fusion, was dramatically reduced by 8 log units when compared with a negative control. Furthermore, RO5487624, a close analogue of
Synthesis Analysis

Methods and Technical Details

The synthesis of RO5464466 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of an intermediate compound through the reaction of specific starting materials under controlled conditions.

  1. Starting Materials: The synthesis often employs readily available reagents that can be modified to introduce functional groups necessary for activity.
  2. Reactions: Common reactions include nucleophilic substitutions, coupling reactions, and cyclization processes. Each step is optimized for yield and purity.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to ensure that impurities are removed.

The detailed procedural steps can vary based on the specific synthetic route chosen by researchers but generally follow established protocols in pharmaceutical chemistry.

Molecular Structure Analysis

Structure and Data

RO5464466 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₅H₁₅ClN₄O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 364.82 g/mol.
  • Structural Features: The compound contains a sulfonamide group, which is known to enhance solubility and bioavailability.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

RO5464466 undergoes various chemical reactions that are critical for its function as a kinase inhibitor. Key reactions include:

  1. Binding to Cyclin-Dependent Kinase 7: The compound forms non-covalent interactions with the active site of cyclin-dependent kinase 7, effectively blocking ATP binding.
  2. Metabolic Stability: Understanding how RO5464466 is metabolized in vivo is crucial; it may undergo oxidation or hydrolysis, impacting its efficacy and safety profile.

These reactions are studied through kinetic assays that measure how effectively RO5464466 inhibits kinase activity in cellular models.

Mechanism of Action

Process and Data

The mechanism of action of RO5464466 primarily involves the selective inhibition of cyclin-dependent kinase 7. By binding to this kinase, the compound disrupts its role in phosphorylating target proteins involved in cell cycle progression and transcription regulation.

  • Cell Cycle Impact: Inhibition leads to cell cycle arrest, particularly at the G1 phase, preventing cancer cells from proliferating.
  • Transcriptional Regulation: By inhibiting cyclin-dependent kinase 7, RO5464466 also affects RNA polymerase II phosphorylation, which is essential for mRNA synthesis.

This dual action enhances its potential as an anti-cancer agent by targeting both proliferation and transcriptional dysregulation commonly seen in tumors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RO5464466 exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide but lower solubility in water.
  • Stability: It shows stability under acidic conditions but may degrade under prolonged exposure to basic environments or light.
  • Melting Point: The melting point ranges around 150-155 °C, indicating good thermal stability.

These properties are essential for formulating effective drug delivery systems that maximize bioavailability while minimizing degradation.

Applications

Scientific Uses

RO5464466 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: As a selective inhibitor of cyclin-dependent kinase 7, it is being explored in clinical trials for various cancers including breast cancer and leukemia.
  • Research Tool: It serves as a valuable tool for studying cell cycle dynamics and transcriptional regulation in laboratory settings.

The ongoing research into RO5464466 aims to elucidate its full therapeutic potential while addressing safety and efficacy through rigorous clinical testing.

Introduction to RO5464466 as an Antiviral Agent

RO5464466 represents a novel class of hemagglutinin (HA)-targeting antiviral agents developed to address the critical limitations of existing influenza therapeutics. As a selective inhibitor of influenza A virus (H1N1) entry and fusion, this compound exhibits nanomolar potency against both oseltamivir-sensitive and oseltamivir-resistant strains in vitro [4]. Its discovery emerged from systematic efforts to circumvent the therapeutic vulnerabilities associated with neuraminidase inhibitors through alternative viral targeting strategies. RO5464466's molecular architecture enables specific interaction with conserved regions within the HA trimer, disrupting the conformational changes essential for host membrane fusion and viral entry [8] [10]. This mechanistic distinction from mainstream antivirals positions RO5464466 as a promising candidate for overcoming the persistent challenge of drug-resistant influenza strains, which have rendered an increasing proportion of clinical infections therapeutically challenging [3] [10].

Virological Context: Influenza A Virus (H1N1) and Hemagglutinin (HA) Function

Influenza A (H1N1) employs hemagglutinin (HA) as its primary surface glycoprotein for establishing host infection through a multistep process. The HA trimer, comprising approximately 80% of the viral envelope spikes, mediates both receptor binding and membrane fusion functions critical for viral pathogenicity [4] [10]. Structurally, each HA monomer is synthesized as a single polypeptide (HA0) that undergoes proteolytic cleavage into HA1 and HA2 subunits – a prerequisite for fusion competence. The HA1 globular head contains the receptor-binding site (RBS) that engages α-2,6-linked sialic acid receptors on human respiratory epithelial cells, facilitating viral attachment [10].

Following receptor-mediated endocytosis, the acidic environment of the endosome (pH ~5.0) triggers extensive conformational reorganization within the HA2 subunit. This transformation exposes the hydrophobic fusion peptide, which inserts into the endosomal membrane and drives the formation of a stable six-helix bundle structure. This structural rearrangement forcibly apposes the viral and endosomal membranes, catalyzing lipid mixing and subsequent fusion pore formation [4] [8]. The exquisite pH sensitivity of this process – requiring stabilization of the prefusion conformation at neutral pH and controlled destabilization at endosomal pH – establishes HA as an attractive antiviral target. Computational studies have identified at least three druggable regions within the HA machinery: 1) the conserved stem pocket housing the fusion peptide in the prefusion state, 2) the interface between HA1 and HA2 subunits, and 3) the proteolytic cleavage site [4] [8] [10].

Table 1: Key Functional Domains of Influenza A Hemagglutinin

DomainStructural FeaturesFunctional RoleConservation
Receptor Binding Site (RBS)Located in HA1 subunit; pocket lined by 190-helix, 130-loop, 220-loopMediates sialic acid recognition and cellular attachmentLow-moderate; antigenic drift enables immune evasion
Fusion PeptideN-terminus of HA2; hydrophobic residues (Gly1, Phe3, Gly4, Gly8, Gly13)Inserts into host membrane during fusionHigh; essential functional region
Stem RegionCentral coiled-coil helices in HA2Drives conformational change from prefusion to postfusion stateHigh; structurally constrained
Proteolytic Cleavage SiteConnecting peptide between HA1 C-terminus and HA2 N-terminusActivates fusion potential through host protease cleavageVariable; determines pathogenicity

RO5464466 exploits this structural vulnerability through specific interactions with the HA stem domain. Unlike neutralizing antibodies that predominantly target the immunodominant but variable HA head, RO5464466 binds the conserved hydrophobic pocket normally occupied by the fusion peptide in the prefusion conformation. This occupancy prevents the critical displacement of the fusion peptide during acidification, effectively arresting the fusion machinery in its prefusion state [4] [10]. Mechanistic studies demonstrate that RO5464466 achieves this inhibition without affecting receptor binding or viral internalization, specifically blocking the low-pH-triggered fusion step that delivers the viral ribonucleoprotein complex into the host cytoplasm [10].

Emergence of Drug-Resistant Influenza Strains and Therapeutic Gaps

The therapeutic landscape for influenza has been dominated by neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir, which function extracellularly by preventing viral release from infected cells. However, extensive global surveillance has documented alarming rates of NAI resistance across circulating strains. The H275Y mutation in neuraminidase (N1 numbering), which substitutes tyrosine for histidine at position 275, confers high-level oseltamivir resistance while maintaining viral fitness and transmissibility [3] [10]. Surveillance data from the past decade indicates that approximately 2-10% of circulating H1N1 strains possess this mutation at baseline, with frequencies exceeding 90% in certain patient cohorts following subtherapeutic drug exposure [3] [9].

Compounding this challenge, adamantanes (amantadine, rimantadine) targeting the M2 ion channel have become clinically obsolete due to near-ubiquitous resistance mutations (S31N, V27A) present in >95% of contemporary influenza A isolates [10]. This progressive narrowing of therapeutic options creates a critical vulnerability in pandemic preparedness, particularly given the demonstrated capacity of avian influenza strains (e.g., H5N1, H7N9) to acquire NAI resistance mutations while maintaining high virulence [3] [9].

Table 2: Prevalence of Major Antiviral Resistance Mutations in Circulating Influenza Strains

Antiviral ClassRepresentative AgentsKey Resistance MutationsGlobal Prevalence (H1N1)Clinical Impact
Neuraminidase InhibitorsOseltamivir, ZanamivirH275Y (N1), E119V (N2), I223R5-15% (sporadic outbreaks >90%)50-800-fold reduced susceptibility; treatment failure
M2 Ion Channel BlockersAmantadine, RimantadineS31N, V27A, L26F>95% in H1N1/H3N2Complete clinical resistance
Polymerase InhibitorsBaloxavirI38T/F/M (PA subunit)2-30% (emerging rapidly)50-100-fold reduced susceptibility; rebound infections

The recent introduction of baloxavir marboxil, targeting the cap-dependent endonuclease activity of the viral PA polymerase subunit, initially offered a mechanistically distinct therapeutic option. However, treatment-emergent resistance has materialized at an accelerated pace, with the I38T substitution in the PA subunit arising in up to 36% of treated adolescents within a single treatment course [9] [10]. These mutations reduce baloxavir efficacy by >100-fold while maintaining viral replicative capacity. The rapidity of resistance development across all major antiviral classes underscores the fundamental limitation of monotherapy approaches targeting single viral proteins with high mutational tolerance [3] [9].

Rationale for Targeting HA in Antiviral Drug Development

The structural and functional conservation of the HA stem domain across influenza subtypes provides a compelling pharmacological rationale for targeting this viral component. Comparative sequence analysis reveals >90% amino acid conservation within the fusion peptide pocket across H1N1 strains spanning eight decades of evolution, contrasting with <35% conservation across immunodominant epitopes in the HA globular head [4] [8] [10]. This conservation arises from structural constraints governing the fusion mechanism – mutations disrupting the precise pH-sensitive conformational changes or membrane insertion capability typically incur severe fitness penalties. Indeed, attempts to select for RO5464466-resistant mutants in vitro yielded variants with only 3-5-fold reduced susceptibility, accompanied by impaired viral growth kinetics and reduced thermostability of the HA trimer [4] [10].

The therapeutic potential of HA stem-targeting strategies gained clinical validation with the discovery of broadly neutralizing antibodies (bnAbs) such as CR6261 and FI6v3, which recognize conserved helical regions in the HA stem across group 1 and group 2 influenza A viruses. These antibodies neutralize viral infectivity by preventing the pH-induced conformational changes required for fusion [8] [10]. RO5464466 achieves analogous functional inhibition through small molecule interactions within the same conserved stem pocket, offering several pharmacological advantages over bnAbs: 1) oral bioavailability enabling outpatient administration, 2) reduced production costs, 3) potential for structural optimization to enhance potency and pharmacokinetics, and 4) compatibility with combination regimens with neuraminidase or polymerase inhibitors [4] [10].

Computational approaches have been instrumental in identifying and optimizing HA fusion inhibitors. Structure-based drug design leveraging high-resolution HA crystallography enabled the identification of key interaction residues within the fusion peptide pocket. Molecular dynamics simulations further revealed that effective fusion inhibitors must maintain binding stability throughout the conformational transition from prefusion to intermediate states – a requirement achieved by RO5464466 through its extended hydrophobic interactions with the deep pocket interior [5] [10]. The compound's bicyclic heteroaromatic core establishes π-stacking interactions with Phe1102, while its hydrophobic sidechains engage conserved residues including Leu1077, Tyr1080, and Trp1083 in the HA2 stem region. These interactions collectively stabilize the prefusion conformation and increase the energy barrier required for fusion peptide extrusion [4] [10].

The chemical space exploration of antiviral compounds has identified several promising HA-targeting scaffolds beyond RO5464466, as shown in the table below:

Table 3: Structural Diversity of Experimentally Validated HA-Targeting Antiviral Compounds

Compound ClassRepresentative StructureTarget SiteAntiviral SpectrumDevelopment Status
Carbocyclic (RO5464466)Bicyclic fused ring system with hydrophobic substituentsFusion peptide pocketH1, H2, H5, H6 subtypesPreclinical optimization
Indole DerivativesSubstituted indole with extended aromaticityHA1-HA2 interfaceH1, H3, influenza BIn vitro screening [3] [6]
Quinazolines4-Aminoquinazoline coreStem helix cavityGroup 1 influenza ALead optimization
N-HeterocyclesPyrazole/imidazole hybridsProteolytic cleavage sitePandemic H1N1Mechanism study [4]
Terpenoid AlkaloidsDiterpenoid scaffoldsReceptor binding siteH1N1, RSVIn vitro activity [3]

The trajectory of HA-targeted antiviral development underscores a broader shift in antiviral strategy from proteins with high mutational tolerance (neuraminidase, M2) toward functionally constrained targets. RO5464466 exemplifies this approach through its validation of the HA stem as a druggable target with high resilience against resistance development. Future development pathways include structural hybridization with complementary antiviral scaffolds to create multi-target inhibitors and formulation strategies to enhance respiratory tract distribution where influenza replication occurs [4] [8] [10].

Properties

CAS Number

1399767-47-5

Product Name

RO5464466

IUPAC Name

3-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide

Molecular Formula

C16H26N2O3S

Molecular Weight

326.455

InChI

InChI=1S/C16H26N2O3S/c1-15(2)8-13(19)9-16(3,10-15)11-18-12-5-4-6-14(7-12)22(17,20)21/h4-7,13,18-19H,8-11H2,1-3H3,(H2,17,20,21)/t13-,16-/m0/s1

InChI Key

UDLUYVVEARTGHQ-BBRMVZONSA-N

SMILES

C[C@@]1(CNC2=CC=CC(S(=O)(N)=O)=C2)CC(C)(C)C[C@H](O)C1

Solubility

Soluble in DMSO

Synonyms

RO5464466; RO-5464466; RO 5464466;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.